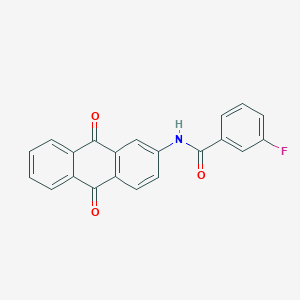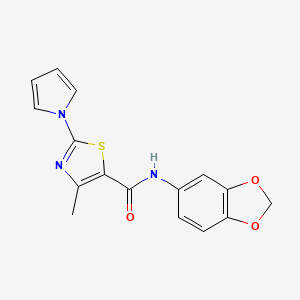
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide, also known as DAA-1106, is a compound that has been widely studied for its potential applications in the field of neuroscience. DAA-1106 belongs to the class of compounds known as arylamides, which have been shown to have a range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide is not fully understood, but it is believed to act as a partial agonist of the PBR. When N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide binds to the PBR, it induces a conformational change in the receptor that leads to the activation of downstream signaling pathways. These pathways are involved in a range of neurological processes, including inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which are believed to contribute to the development of neurological disorders. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide has also been shown to promote the survival of neurons and to enhance their function. These effects make N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide a promising candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide in lab experiments is its high selectivity for the PBR. This allows researchers to study the function of the PBR in isolation and to better understand its role in neurological disorders. However, one limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are many potential future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide. One area of focus could be on the development of more potent and selective compounds that target the PBR. Another area of focus could be on the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide as a tool compound to study the role of the PBR in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, there is potential for the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide in the development of new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide involves the reaction of 3-fluoroaniline with 9,10-anthraquinone in the presence of a palladium catalyst. This reaction results in the formation of the intermediate compound N-(9,10-dihydro-9,10-dioxo-2-anthryl)-3-fluoroaniline, which is then treated with acetic anhydride to produce the final product, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide. This synthesis method has been optimized to produce high yields of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide with good purity.
Applications De Recherche Scientifique
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to bind selectively to the peripheral benzodiazepine receptor (PBR), which is expressed in high concentrations in the brain and is involved in a range of neurological processes. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3-fluorobenzamide has been used as a tool compound to study the function of the PBR and its role in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FNO3/c22-13-5-3-4-12(10-13)21(26)23-14-8-9-17-18(11-14)20(25)16-7-2-1-6-15(16)19(17)24/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJYLUDLVNGYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056774.png)
![N'-(3-methoxypropyl)-N-methyl-N-(2-phenoxyethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5056775.png)
![2-(4-tert-butylphenoxy)-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5056777.png)

![N-(2,4-dichlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5056790.png)

![5,10-diacetyl-3,8-dimethyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5056802.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B5056823.png)
![butyl [2,2,2-trifluoro-1-[(4-methylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5056828.png)
![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5056834.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5056861.png)

![5-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-(methylthio)pyrimidine](/img/structure/B5056872.png)